Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex chemical process that involves several steps.
Scientific Research Applications
Antimicrobial Agent
Quinazolinone derivatives, including Ethyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate, have been synthesized and studied for their antimicrobial properties . These compounds have shown broad-spectrum antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Anti-Biofilm Agent
Some quinazolinone derivatives have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa . Biofilms are a major concern in healthcare settings due to their resistance to antibiotics and disinfectants. Therefore, compounds that can inhibit biofilm formation are of great interest .
Anti-Virulence Agent
Certain quinazolinone derivatives have shown potential as anti-virulence agents. They have been found to decrease virulence factors in Pseudomonas aeruginosa without affecting bacterial growth, indicating their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .
Antifungal Agent
The 4-ethylthio-6-fluoroquinazoline, a derivative of quinazolinone, has shown potent antifungal activities against a wide range of fungi . This suggests that this compound could also have potential antifungal applications .
Anticancer Agent
Some derivatives of 3H-quinazoline-4-ones have been synthesized and tested for their biological activities as anticancer agents . The cytotoxic activity of these compounds was tested against cancer cells, indicating potential applications in cancer treatment .
Central Nervous System Drug Synthesis
Quinazolinones have been used in the synthesis of various drugs that act on the central nervous system . These include methaqualone, mebroqualone, mecloqualone, piriquialone, and diproqualone .
Mechanism of Action
Target of Action
Quinazoline derivatives, a key structural component of this compound, have been known to exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Mode of Action
Quinazoline derivatives are known to interact with multiple targets, leading to multi-faceted biological activity .
Biochemical Pathways
Quinazoline derivatives have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
properties
IUPAC Name |
ethyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-2-25-19(24)13-7-9-14(10-8-13)22-17(23)11-26-18-15-5-3-4-6-16(15)20-12-21-18/h3-10,12H,2,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDYZEBVPBGLRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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